molecular formula C11H13ClN2O B1419296 N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1193389-81-9

N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1419296
CAS No.: 1193389-81-9
M. Wt: 224.68 g/mol
InChI Key: LNZPICSBABAPAB-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, an acetamide moiety, and a methylamino group. Its hydrochloride form enhances its solubility in water, making it more suitable for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3-ethynylaniline.

    Acylation: 3-ethynylaniline undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-ethynylphenyl)-2-chloroacetamide.

    Amination: The chloroacetamide intermediate is then reacted with methylamine to yield N-(3-ethynylphenyl)-2-(methylamino)acetamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the acetamide and methylamino groups can participate in hydrogen bonding and electrostatic interactions, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethynylphenyl)acetamide
  • N-(3-ethynylphenyl)-2-(ethylamino)acetamide
  • N-(4-ethynylphenyl)-2-(methylamino)acetamide

Uniqueness

N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride is unique due to the specific positioning of the ethynyl group on the phenyl ring and the presence of both acetamide and methylamino functionalities. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-ethynylphenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-3-9-5-4-6-10(7-9)13-11(14)8-12-2;/h1,4-7,12H,8H2,2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZPICSBABAPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC(=C1)C#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-81-9
Record name Acetamide, N-(3-ethynylphenyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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